molecular formula C11H7ClF3NO B11857422 2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline

2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline

Cat. No.: B11857422
M. Wt: 261.63 g/mol
InChI Key: XLHAEHPAVSTCLN-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of trifluoromethoxy and chloro groups into the quinoline structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with chloroacetyl chloride, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Major Products

Scientific Research Applications

2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. The chloro and methyl groups contribute to its lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    3-Methylquinoline: Lacks the chloro and trifluoromethoxy groups, affecting its reactivity and applications.

    8-Trifluoromethoxyquinoline: Lacks the chloro and methyl groups, leading to variations in its chemical behavior and biological activity.

Uniqueness

2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline is unique due to the combined presence of chloro, methyl, and trifluoromethoxy groups, which confer enhanced stability, reactivity, and biological activity. This combination makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C11H7ClF3NO

Molecular Weight

261.63 g/mol

IUPAC Name

2-chloro-3-methyl-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C11H7ClF3NO/c1-6-5-7-3-2-4-8(17-11(13,14)15)9(7)16-10(6)12/h2-5H,1H3

InChI Key

XLHAEHPAVSTCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC(F)(F)F)N=C1Cl

Origin of Product

United States

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